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Compound of Interest

Compound Name: MBX2329

Cat. No.: B10829415 Get Quote

An In-depth Technical Guide to the Physicochemical Properties and Solubility of MBX-2329

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

solubility, and biological activity of MBX-2329, a small molecule inhibitor of the influenza A

virus. The information is compiled from commercially available data and scientific literature.

Physicochemical Properties
MBX-2329 is an aminoalkyl phenol ether that has been identified as a specific inhibitor of

influenza A virus entry.[1] Its fundamental physicochemical characteristics are summarized in

the table below.
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Property Value Source

Molecular Formula C₁₆H₂₆ClNO [2]

Molecular Weight 283.84 g/mol [2]

CAS Number 1438272-42-4 [2]

Appearance White Solid [2]

Purity >98%

Storage (Powder) -20°C for 3 years [2]

Storage (in Solvent) -80°C for 1 year [2]

Solubility
The solubility of MBX-2329 has been determined in dimethyl sulfoxide (DMSO), a common

solvent for in vitro biological assays.

Solvent Solubility Concentration Source

DMSO 60 mg/mL 211.39 mM [2]

Note: Sonication is recommended to aid in the dissolution of MBX-2329 in DMSO.[2]

Biological Activity
MBX-2329 is a potent inhibitor of influenza A virus, specifically targeting the hemagglutinin (HA)

protein to block viral entry into host cells. It is particularly effective against influenza A viruses

with group 1 HA, including H1N1 and H5N1 subtypes.
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Parameter Value Virus Strains Source

IC₅₀ 0.3 - 5.9 µM
Various influenza A

virus strains

CC₅₀ (MDCK cells) >100 µM

Selectivity Index (SI) >20 to >200

Mechanism of Action: Inhibition of HA-Mediated
Viral Entry
MBX-2329's antiviral activity stems from its ability to interfere with the function of the influenza

virus hemagglutinin (HA) protein. The HA protein is crucial for the initial stages of viral infection,

mediating both attachment to host cell receptors and the subsequent fusion of the viral and

endosomal membranes.

The proposed mechanism of action for MBX-2329 involves the following steps:

Binding to Hemagglutinin: MBX-2329 is thought to bind to the stem region of the HA trimer.

Inhibition of Conformational Change: This binding event stabilizes the pre-fusion

conformation of HA, preventing the low pH-induced conformational changes that are

necessary for membrane fusion within the endosome.

Blocked Viral Entry: By inhibiting HA-mediated fusion, MBX-2329 effectively blocks the

release of the viral genome into the host cell cytoplasm, thus halting the infection at an early

stage.

The following diagram illustrates the signaling pathway of influenza virus entry and the point of

inhibition by MBX-2329.
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Caption: Influenza virus entry pathway and inhibition by MBX-2329.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

physicochemical and biological properties of MBX-2329.

Determination of Solubility in DMSO
Objective: To determine the maximum solubility of MBX-2329 in dimethyl sulfoxide (DMSO).

Materials:

MBX-2329 powder
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Anhydrous DMSO

Vortex mixer

Sonicator bath

Calibrated analytical balance

Microcentrifuge tubes

Procedure:

Weigh a precise amount of MBX-2329 (e.g., 10 mg) and place it into a microcentrifuge tube.

Add a small, measured volume of DMSO to the tube.

Vortex the mixture thoroughly for 1-2 minutes.

If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

Visually inspect the solution for any remaining solid particles.

If the solid has dissolved, repeat steps 2-5 with additional small increments of MBX-2329

until a saturated solution is achieved (i.e., solid material remains after vortexing and

sonication).

If the initial amount of solid does not dissolve, add small, measured increments of DMSO

until complete dissolution is observed.

Calculate the solubility in mg/mL and convert to molarity (mM) using the molecular weight of

MBX-2329.

Pseudotyped Virus Entry Assay for IC₅₀ Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MBX-2329 against

influenza virus entry using a pseudotyped virus system.

Materials:
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HEK293T cells

Lentiviral or retroviral packaging plasmids

Plasmid encoding the influenza HA protein of interest

Reporter plasmid (e.g., encoding luciferase or GFP)

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

MBX-2329 stock solution in DMSO

96-well cell culture plates

Luminometer or fluorescence microscope

Experimental Workflow:

Pseudotyped Virus Entry Assay Workflow

1. Seed HEK293T cells
in 96-well plate

2. Prepare serial dilutions
of MBX-2329

3. Add MBX-2329 dilutions
to cells

4. Add pseudotyped virus
to each well 5. Incubate for 48-72 hours 6. Measure reporter gene

(Luciferase/GFP) 7. Calculate IC50
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Click to download full resolution via product page

Caption: Workflow for the pseudotyped virus entry assay.

Procedure:

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90%

confluency at the time of infection.

Compound Dilution: Prepare a serial dilution of MBX-2329 in cell culture medium. Ensure the

final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

Treatment: Remove the growth medium from the cells and add the diluted MBX-2329.

Infection: Add the influenza pseudotyped virus to each well at a pre-determined multiplicity of

infection (MOI). Include control wells with no virus and virus with no compound.

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.

Reporter Measurement:

For luciferase reporter: Lyse the cells and measure luminescence using a luminometer

according to the manufacturer's instructions.

For GFP reporter: Quantify the number of GFP-positive cells using a fluorescence

microscope or flow cytometer.

Data Analysis: Plot the reporter signal against the log of the MBX-2329 concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.[3][4]

Hemagglutination Inhibition (HI) Assay
Objective: To assess the ability of MBX-2329 to inhibit the agglutination of red blood cells

(RBCs) by the influenza virus.

Materials:

Influenza virus stock with a known hemagglutination titer
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Red blood cells (e.g., from chicken or turkey)

Phosphate-buffered saline (PBS)

MBX-2329 stock solution in DMSO

V-bottom 96-well microtiter plate

Procedure:

RBC Preparation: Wash the RBCs with PBS and prepare a standardized suspension (e.g.,

0.5% v/v).

Compound Dilution: Prepare a serial two-fold dilution of MBX-2329 in PBS in the wells of the

microtiter plate.

Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating

units) to each well containing the compound dilutions.

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the compound

to bind to the virus.

RBC Addition: Add the RBC suspension to all wells.

Incubation: Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in

the control wells (no virus) have formed a distinct button at the bottom.

Reading Results: Observe the wells for hemagglutination. A positive result (inhibition) is

indicated by the formation of a tight button of RBCs at the bottom of the well, while a

negative result (no inhibition) is indicated by a diffuse lattice of agglutinated RBCs. The HI

titer is the highest dilution of the compound that completely inhibits hemagglutination.[5][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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